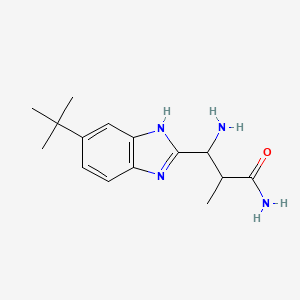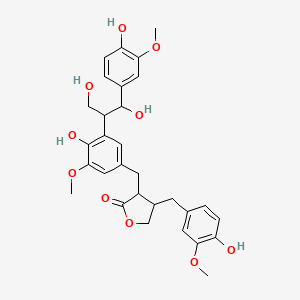
beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl: is a compound that belongs to the class of glucosides, which are glycosides derived from glucose. This compound features a glucopyranoside moiety linked to a (3R)-3-hydroxyoctyl group. Glucosides are known for their diverse biological activities and are commonly found in various natural products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl can be achieved through enzymatic methods. One approach involves the use of engineered beta-glucosidase in organic solvents and ionic liquids. For instance, the N189F dalcochinase mutant can catalyze the reverse hydrolysis reaction to produce octyl beta-D-glucopyranoside in a reaction containing glucose, enzyme, and octanol in a specific solvent mixture .
Industrial Production Methods
Industrial production of long-chain alkyl glucosides, including this compound, typically involves enzymatic synthesis due to the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions. The use of non-aqueous reaction systems, such as organic solvents and ionic liquids, enhances the yield and efficiency of the production process .
化学反応の分析
Types of Reactions
Beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of aldehydes or ketones, while reduction can revert these products back to alcohols.
科学的研究の応用
Beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl has several scientific research applications:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes involving glucose metabolism.
Medicine: Explored for its potential therapeutic effects, including antineoplastic activity.
作用機序
The mechanism of action of beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl involves its interaction with specific molecular targets and pathways. For instance, it can bind to artificial receptors, forming stable complexes through noncovalent interactions . These interactions are crucial for its biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
Methyl beta-D-glucopyranoside: Another glucoside with a similar structure but different substituents.
Quercetin 3-O-beta-D-glucopyranoside: A glucoside with a quercetin moiety, known for its antineoplastic activity.
Phenyl-beta-D-glucopyranoside: A glucoside with a phenyl group, studied for its unique interactions and stability.
Uniqueness
Beta-D-Glucopyranoside, (3R)-3-hydroxyoctyl is unique due to its specific (3R)-3-hydroxyoctyl substituent, which imparts distinct physicochemical properties and biological activities compared to other glucosides. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
120727-21-1 |
|---|---|
分子式 |
C14H28O7 |
分子量 |
308.37 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(3R)-3-hydroxyoctoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O7/c1-2-3-4-5-9(16)6-7-20-14-13(19)12(18)11(17)10(8-15)21-14/h9-19H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-/m1/s1 |
InChIキー |
PDTNYXYWXDHHEM-YOVYLDAJSA-N |
異性体SMILES |
CCCCC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
CCCCCC(CCOC1C(C(C(C(O1)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


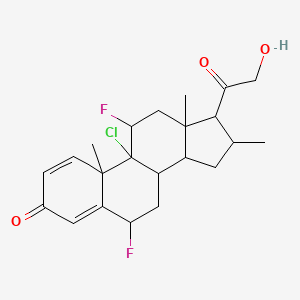
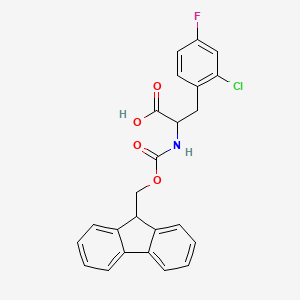
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
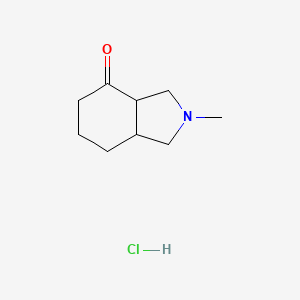

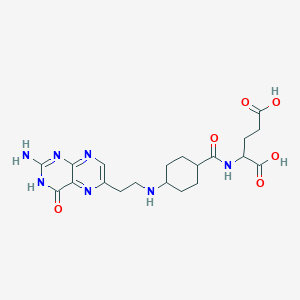
![copper;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B12301778.png)
